molecular formula C9H8IN3O2 B8534854 6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester

Cat. No.: B8534854
M. Wt: 317.08 g/mol
InChI Key: ZKLKQBOWMUMCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-iodo-1H-indazole-7-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H8IN3O2 and its molecular weight is 317.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

methyl 6-amino-5-iodo-1H-indazole-7-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-15-9(14)6-7(11)5(10)2-4-3-12-13-8(4)6/h2-3H,11H2,1H3,(H,12,13)

InChI Key

ZKLKQBOWMUMCIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1N)I)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500 mg (2.61 mmol) of 6-amino-1H-indazole-7-carboxylic acid methyl ester, prepared as in step a in example 10, in 5 mL of acetonitrile is added 1.29 g (5.73 mmol) of N-iodosuccinimide. The reaction mixture is stirred at ambient temperature for 1 hour and at 50° C. for 6 hours. The solvent is then evaporated and the residue is suspended in water. Filtration affords 750 mg (91%) of the product as a brown solid; LC/MS:318/319 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

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